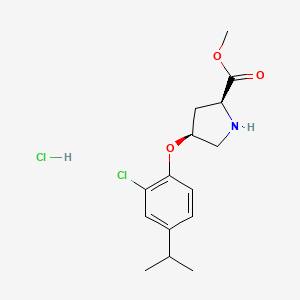![molecular formula C17H14ClNO2 B1456395 (3aR,12bS)-5-chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one CAS No. 912356-09-3](/img/structure/B1456395.png)
(3aR,12bS)-5-chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one
Übersicht
Beschreibung
“(3aR,12bS)-5-chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one” is a noteworthy pharmacological entity, aiding in the research of drug development . It is a decomposition compound of Org 5222, a potential antipsychotic compound .
Molecular Structure Analysis
The molecular formula of this compound is C17H14ClNO2 . The average mass is 299.752 Da and the mono-isotopic mass is 299.071320 Da .Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the search results. It is known to be a decomposition compound of Org 5222 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The storage temperature is recommended to be at refrigerator levels .Wissenschaftliche Forschungsanwendungen
Spectroscopic and Quantum Chemical Studies
A comprehensive quantum chemical and spectroscopic analysis of the dibenzoxepine derivative, including DFT (Density Functional Theory) approach, FT-IR, and FT-Raman spectroscopy, was conducted to predict its important properties. This study aimed at understanding the molecule's electronic properties through UV-Vis and HOMO-LUMO analyses, determining chemically active regions via Molecular Electrostatic Potential (MEP), Electron Localization Function (ELF), and Localized Orbital Locator (LOL) depictions. Furthermore, the Non-Linear Optics (NLO) for non-linear optical effects and the Natural Bond Orbital (NBO) for charge delocalization were explored. Molecular docking suggested its potential as a membrane permeable inhibitor, highlighting its broad application in biological and pharmaceutical fields as a prospective drug (S. Sevvanthi, S. Muthu, M. Raja, S. Aayisha, S. Janani, 2020).
Physico-chemical Properties and Stability
The physico-chemical properties, including spectra (UV, IR, NMR, mass) analysis, X-ray analysis, thermal properties, solubilities, and partition coefficient of the compound, were studied to determine its stability under various conditions. The compound showed stability with respect to heat, with only excessive exposure to light inducing degradation (C. Funke, H. Hindriks, A. Sam, 1990).
Synthesis of Radiolabelled Compounds
A potential antipsychotic compound, radiolabelled with 3H, 14C, and 36Cl, was synthesized for further studies. This synthesis involved various methods, including a base-catalyzed exchange with tritiated water and catalytic reductive dehalogenation, contributing to the exploration of its pharmacological properties (J. Vader, F. Kaspersen, Eric M. G. Sperling, I. Schlachter, A. Terpstra, Peter W. Hilberink, G. Wagenaars, 1994).
Neurochemical and Pharmacological Studies
The compound exhibited dopamine D2 antagonistic properties with negligible anticholinergic effects, akin to classical neuroleptics like haloperidol. It also showed strong antiserotonergic and antihistaminergic properties, suggesting its potential for clinical testing in psychotic patients (T. de Boer, J. Tonnaer, C. De Vos, A. van Delft, 1990).
Safety and Hazards
Eigenschaften
IUPAC Name |
(2S,6R)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaen-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO2/c1-19-9-13-12-8-10(18)6-7-15(12)21-14-5-3-2-4-11(14)16(13)17(19)20/h2-8,13,16H,9H2,1H3/t13-,16+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHRQBJYWHVRTCP-XJKSGUPXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2C(C1=O)C3=CC=CC=C3OC4=C2C=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H]2[C@H](C1=O)C3=CC=CC=C3OC4=C2C=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80735843 | |
| Record name | (3aR,12bS)-5-Chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80735843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3aR,12bS)-5-chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one | |
CAS RN |
912356-09-3 | |
| Record name | (3aR,12bS)-5-Chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80735843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl (2S,4S)-4-[3-(tert-butyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1456313.png)

![3-Methyl-1-[2-(3-piperidinyl)ethyl]piperidine dihydrochloride](/img/structure/B1456315.png)

![4-{2-[(2-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1456317.png)
![3-[(2-Methoxyphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1456318.png)
![2-[2-(2,3-Dimethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1456319.png)

![2-[Methyl(3-pyrrolidinylmethyl)amino]-1-ethanol dihydrochloride](/img/structure/B1456324.png)

![Ethyl 3-amino-4-[(tetrahydro-2H-pyran-4-ylmethyl)-amino]benzoate](/img/structure/B1456328.png)


